(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine
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Overview
Description
(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and unique reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-pentafluoroethyloxy-propylamine with 2-trifluoromethyl-benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as distillation, crystallization, and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles like halides, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, thiols, alkoxides
Scientific Research Applications
(3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug discovery and development, especially in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings that require high thermal and chemical resistance.
Mechanism of Action
The mechanism of action of (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways, ultimately affecting cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-phenyl)-amine
- (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-phenyl)-methanol
- (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-phenyl)-ketone
Uniqueness
Compared to similar compounds, (3-Pentafluoroethyloxy-propyl)-(2-trifluoromethyl-benzyl)-amine stands out due to its unique combination of fluorinated groups and amine functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its high thermal stability and resistance to chemical degradation further enhance its value in research and industrial settings.
Properties
Molecular Formula |
C13H13F8NO |
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Molecular Weight |
351.23 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H13F8NO/c14-11(15,16)10-5-2-1-4-9(10)8-22-6-3-7-23-13(20,21)12(17,18)19/h1-2,4-5,22H,3,6-8H2 |
InChI Key |
JYODCDVZMJCKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCOC(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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